
N-Ethylmaleamic acid
Structure
2D Structure

3D Structure
Eigenschaften
CAS-Nummer |
4166-67-0 |
---|---|
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
(Z)-4-(ethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3- |
InChI-Schlüssel |
HBQGCOWNLUOCBU-ARJAWSKDSA-N |
SMILES |
CCNC(=O)C=CC(=O)O |
Isomerische SMILES |
CCNC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CCNC(=O)C=CC(=O)O |
Andere CAS-Nummern |
4166-67-0 |
Piktogramme |
Corrosive |
Synonyme |
N-ethylmaleamic acid |
Herkunft des Produkts |
United States |
Beschreibung
N-Ethylmaleamic acid (C₆H₉NO₃; molecular weight 143.14 g/mol) is a carboxylic acid derivative formed during the microbial detoxification of N-ethylmaleimide (NEM), a thiol-reactive electrophile. It is characterized by a maleamic acid backbone with an ethyl substituent on the nitrogen atom, featuring both a carboxylic acid (-COOH) and an amide (-CONH-) functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Ethylmaleamic acid can be synthesized through the reaction of maleic anhydride with ethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethylmaleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylmaleimide.
Reduction: Reduction reactions can convert it into N-ethylsuccinamic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: N-ethylmaleimide.
Reduction: N-ethylsuccinamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Formation
N-Ethylmaleamic acid is formed through the hydrolysis of N-ethylmaleimide, which reacts with glutathione in biological systems. The reaction can be summarized as follows:This compound features a maleamic acid structure characterized by both an amide and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 141.15 g/mol.
Biochemical Research Applications
-
Detoxification Studies :
- This compound serves as a stable metabolite in microbial detoxification pathways, particularly in Escherichia coli (E. coli). It is produced during the detoxification of electrophilic compounds like N-ethylmaleimide through glutathione conjugation. This process indicates successful detoxification within microbial cells, allowing them to resist harmful substances .
- A study demonstrated that this compound is not toxic to E. coli cells even at high concentrations, highlighting its role in cellular defense mechanisms against electrophiles .
- Protein Modification :
- Metabolite Monitoring :
Industrial Applications
-
Microbial Processes :
- In industrial microbiology, this compound can be used as a marker for evaluating the efficiency of detoxification pathways in wastewater treatment plants. Its presence indicates the breakdown of toxic compounds by microbial communities, providing insights into the health and functionality of these ecosystems .
- Chemical Synthesis :
Case Study 1: Detoxification Pathways in E. coli
A detailed investigation into the detoxification pathways of E. coli revealed that upon exposure to N-ethylmaleimide, the bacterium rapidly converts it into non-toxic metabolites like this compound through glutathione conjugation. The study utilized LC-MS techniques to quantify metabolite levels, demonstrating that the detoxification process is efficient and indicative of cellular health.
Case Study 2: Monitoring Environmental Toxicity
In a study assessing wastewater treatment efficacy, researchers monitored the levels of this compound as a biomarker for environmental toxicity. The results indicated that higher concentrations of this metabolite correlated with effective detoxification processes by microbial communities present in activated sludge systems.
Wirkmechanismus
The mechanism of action of N-Ethylmaleamic acid involves its interaction with various molecular targets. It can act as an inhibitor of enzymes by modifying cysteine residues in proteins. This modification can alter the protein’s structure and function, leading to various biological effects. The compound can also participate in signal transduction pathways and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
N-Ethylmaleimide (NEM)
Structural Differences :
Functional Differences :
- Reactivity: NEM reacts with thiol groups in proteins and GSH, causing cytotoxicity, while this compound lacks electrophilic reactivity, rendering it non-toxic .
- Metabolic Fate : NEM is converted to this compound via GSH conjugation (forming N-ethylsuccinimido-S-glutathione, ESG) followed by hydrolysis. This process is critical for bacterial resistance to electrophilic stress .
Table 1 : NEM vs. This compound
Glutathione Conjugate (ESG)
Relationship to this compound :
Stability Comparison :
Metabolic Pathway :
NEM → ESG (GSH conjugate) → Hydrolysis → this compound + N-OPPA
This pathway conserves intracellular GSH levels, enabling repeated detoxification cycles .
Other Maleamic Acid Derivatives
N-Phenylmaleamic Acid
- Structural Difference : Phenyl group replaces the ethyl group on the nitrogen.
- Applications : Used in polymer chemistry; lacks documented roles in biological detoxification .
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid
- Structural Difference : Isopropyl substituent instead of ethyl.
- Function: No reported detoxification role; primarily a synthetic intermediate .
Table 2 : Comparison of Maleamic Acid Derivatives
Hydrolysis Products of NEM in Buffers
NEM undergoes base hydrolysis to form this compound, but the rate varies:
Drug Delivery Systems
This compound is incorporated into hydrogels for controlled drug release. Its pH sensitivity (from -COOH and -CONH- groups) enables tumor microenvironment-targeted delivery without disrupting thermosensitivity in copolymer networks .
Microbial Detoxification
In E. coli and activated sludge, this compound is a biomarker of NEM detoxification. Its extracellular accumulation correlates with microbial viability, as GSH is retained intracellularly for further detoxification cycles .
Biologische Aktivität
N-Ethylmaleamic acid (NEMA) is a derivative of N-Ethylmaleimide (NEM), an organic compound known for its reactivity and biological significance. This article explores the biological activity of NEMA, focusing on its mechanisms, interactions, and implications in various biological systems.
This compound is formed through the hydrolysis of N-Ethylmaleimide, particularly in environments with sufficient water presence, such as biological systems. The hydrolysis process can occur under alkaline conditions, leading to the formation of NEMA and other metabolites. The chemical structure of NEMA includes a carboxylic acid group, which contributes to its biological reactivity.
Biological Activity
1. Interaction with Glutathione:
NEMA is known to interact with glutathione (GSH), a critical antioxidant in cells. Research indicates that NEM, upon reacting with GSH, forms a conjugate that subsequently releases this compound as a stable metabolite. This conversion is significant as it allows Escherichia coli to detoxify NEM effectively while retaining GSH for further detoxification processes .
2. Effects on Cellular Mechanisms:
NEMA has been shown to influence various cellular mechanisms:
- K+ Efflux Activation: In E. coli, NEMA promotes K+ efflux through the activation of glutathione-gated K+ efflux systems (KefB and KefC). This effect highlights its role in ion transport regulation within cells .
- Inhibition of Deubiquitinating Enzymes: Similar to its precursor NEM, NEMA can inhibit deubiquitinating enzymes, impacting protein degradation pathways and cellular signaling .
Table 1: Summary of Key Studies on this compound
Detailed Research Findings
-
Detoxification Mechanism:
A study revealed that when E. coli is exposed to NEM, it quickly detoxifies the compound by forming a glutathione adduct, which then hydrolyzes to release NEMA. This process illustrates how bacteria can adapt to potentially harmful compounds by converting them into less toxic forms . -
Impact on Activated Sludge Microorganisms:
In activated sludge systems, exposure to sublethal concentrations of NEM resulted in an increase in extracellular levels of NEMA. This suggests that microbial communities can efficiently process hazardous compounds into stable metabolites like NEMA . -
Kinetic Studies:
Kinetic studies have shown that the hydrolysis of NEM to form NEMA follows first-order kinetics under controlled pH conditions, indicating predictable behavior in biological environments .
Q & A
Q. What are the key structural features of N-Ethylmaleamic acid (NEMA) that influence its chemical reactivity and functional applications in research?
NEMA contains both an amide (-CONH) group and a weakly acidic carboxylic (-COOH) group, enabling pH-sensitive behavior. The amide group facilitates hydrogen bonding in polymer networks, while the carboxylic group introduces pH-dependent solubility and reactivity. Researchers should validate these properties experimentally using Fourier-transform infrared spectroscopy (FTIR) for functional group identification and potentiometric titrations to assess pH sensitivity .
Q. What methodologies are recommended for synthesizing NEMA and ensuring its purity for experimental use?
Synthesis typically involves maleic anhydride and ethylamine under controlled anhydrous conditions. Post-synthesis, purity is verified via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C spectra for structural confirmation) and high-performance liquid chromatography (HPLC) for quantitative purity assessment. Recrystallization or column chromatography may refine purity further. Detailed protocols should follow IUPAC guidelines for compound characterization, including reporting melting points and spectral data .
Q. How should researchers design experiments to assess the impact of pH on NEMA’s activity in enzymatic or catalytic systems?
- Experimental Design : Prepare buffered solutions across a pH range (e.g., 3.0–8.0) and measure enzymatic reaction rates (e.g., via spectrophotometry) with and without NEMA.
- Controls : Include positive (enzyme + substrate) and negative (substrate only) controls.
- Data Analysis : Use Michaelis-Menten kinetics to quantify inhibition or activation effects. Statistical tools like ANOVA or t-tests can identify significant pH-dependent trends .
Advanced Research Questions
Q. What advanced analytical techniques are critical for resolving discrepancies in reported stability profiles of NEMA under varying environmental conditions?
- Stability-Indicating Assays : Use accelerated stability studies (e.g., 40°C/75% relative humidity) with HPLC to track degradation products.
- Spectroscopic Methods : Employ mass spectrometry (MS) to identify degradation pathways (e.g., hydrolysis of the amide bond).
- Meta-Analysis : Apply metafor in R to statistically synthesize conflicting literature data, accounting for variables like temperature, solvent, and measurement techniques .
Q. How can researchers systematically evaluate the efficacy of NEMA in pH-responsive drug delivery systems using in vitro and in vivo models?
- In Vitro : Simulate physiological pH gradients (e.g., gastric vs. intestinal conditions) and quantify drug release kinetics via UV-Vis spectroscopy. Use first-order or Higuchi models to analyze release mechanisms.
- In Vivo : Design murine models to assess bioavailability and biocompatibility. Measure plasma concentrations of NEMA-conjugated drugs via LC-MS/MS and compare with control hydrogels lacking pH-sensitive groups.
- Statistical Validation : Apply pharmacokinetic modeling (e.g., non-compartmental analysis) and survival curves for biocompatibility assessments .
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving NEMA’s bioactivity?
- Dose-Response Modeling : Fit sigmoidal curves (e.g., Hill equation) to calculate EC/IC values. Use nonlinear regression tools in GraphPad Prism or R.
- Error Propagation : Quantify uncertainties in dose measurements using Monte Carlo simulations.
- Meta-Regression : For multi-study comparisons, employ metafor to adjust for covariates like cell line variability or assay type .
Addressing Data Contradictions and Reproducibility
Q. How should researchers address inconsistencies in published data on NEMA’s interaction with proteins or enzymes?
- Systematic Review : Follow PRISMA guidelines to identify and evaluate primary studies, emphasizing experimental conditions (e.g., buffer composition, temperature) that may explain discrepancies .
- Reproducibility Checks : Replicate key studies using standardized protocols (e.g., uniform enzyme sources, pH calibration) and publish raw data in repositories like Chemotion ELN for transparency .
Q. What strategies ensure robust reproducibility when incorporating NEMA into polymer hydrogel networks?
- Protocol Standardization : Document hydrogel synthesis parameters (e.g., crosslinking density, monomer ratios) using IUPAC nomenclature.
- Data Sharing : Archive characterization data (e.g., rheology, FTIR) in FAIR-compliant repositories like RADAR4Chem .
- Collaborative Validation : Partner with independent labs to verify pH-dependent swelling/release profiles using identical instrumentation .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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